1-Tosylisoquinoline
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Overview
Description
1-Tosylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tosylisoquinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Tosylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amines.
Scientific Research Applications
1-Tosylisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Tosylisoquinoline involves its interaction with various molecular targets. The tosyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the tosyl group.
Quinoline: A structural isomer with a different arrangement of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Properties
CAS No. |
62141-44-0 |
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Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylisoquinoline |
InChI |
InChI=1S/C16H13NO2S/c1-12-6-8-14(9-7-12)20(18,19)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3 |
InChI Key |
YDHUXGPTSRGDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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